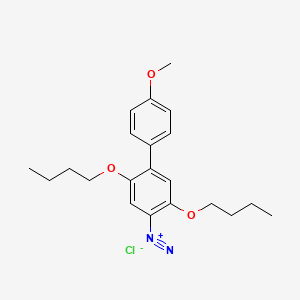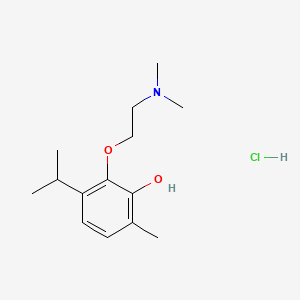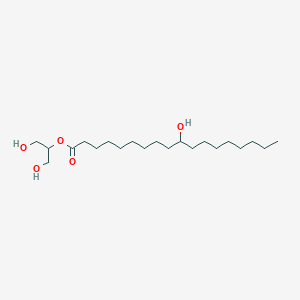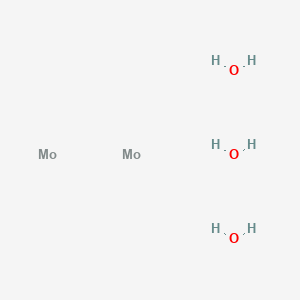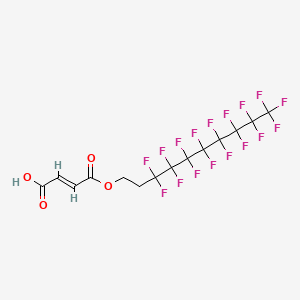
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate typically involves the reaction of heptadecafluorodecyl alcohol with fumaric acid. The reaction is usually carried out under acidic conditions to facilitate esterification. The process can be summarized as follows:
Reactants: Heptadecafluorodecyl alcohol and fumaric acid.
Catalyst: Acidic catalyst such as sulfuric acid.
Conditions: Elevated temperature to drive the esterification reaction to completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Purification: Post-reaction purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrogen fumarate moiety.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a surfactant due to its low surface energy.
- Employed in the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine:
- Explored for its anti-corrosive properties in medical implants and devices.
Industry:
- Utilized in coatings and sealants to provide chemical resistance and durability.
- Applied in the production of non-stick surfaces and materials.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly stable and inert compound. The molecular targets and pathways involved include:
Surface Interaction: The compound interacts with surfaces to form a protective, non-reactive layer.
Chemical Resistance: The fluorine atoms provide resistance to chemical degradation and oxidation.
Comparison with Similar Compounds
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)sulfanyl
- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro
Comparison:
- Uniqueness: (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate is unique due to its hydrogen fumarate moiety, which imparts specific reactivity and applications.
- Properties: Similar compounds may share fluorinated chains but differ in their functional groups, leading to variations in chemical behavior and applications.
Properties
CAS No. |
86130-60-1 |
|---|---|
Molecular Formula |
C14H7F17O4 |
Molecular Weight |
562.17 g/mol |
IUPAC Name |
(E)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H7F17O4/c15-7(16,3-4-35-6(34)2-1-5(32)33)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-2H,3-4H2,(H,32,33)/b2-1+ |
InChI Key |
ULSWUGAAPQZIFJ-OWOJBTEDSA-N |
Isomeric SMILES |
C(COC(=O)/C=C/C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(COC(=O)C=CC(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




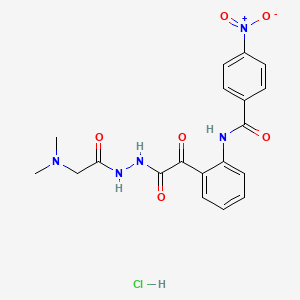




![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
